molecular formula C16H23N3O4S B2536993 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide CAS No. 896289-48-8

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide

Cat. No. B2536993
CAS RN: 896289-48-8
M. Wt: 353.44
InChI Key: KFWYBQBVEUELEA-UHFFFAOYSA-N
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Description

The compound "N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide" is a complex molecule that may be related to the sulfonamide family, given the presence of a sulfonyl group in its structure. Sulfonamides are known for their diverse applications, including their use as ligands for metal coordination, as seen in the study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide . These compounds exhibit interesting molecular and supramolecular structures, which are influenced by the presence of substituents on the sulfonamide group and can affect their conformation and

Scientific Research Applications

Antibacterial Activity

Compounds similar to "N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide" have been studied for their antibacterial properties. For example, the combination of sulfamoxole and trimethoprim demonstrated antibacterial activity in various infections, indicating the potential for such compounds to contribute to the development of new antibacterial therapies (Etzel et al., 1976).

Cancer Research

In cancer research, derivatives of complex molecules have been evaluated for their efficacy in treating various forms of cancer. A study on TZT-1027, a derivative inhibiting microtubule assembly, highlighted its potential use in chemotherapy for advanced solid tumors (de Jonge et al., 2005).

Metabolic Studies

Metabolic studies of compounds provide insights into their pharmacokinetics, essential for drug development. For instance, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, were characterized, showing its clearance pathways and metabolite profiles (Liu et al., 2017).

properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-11-6-7-12(2)14(9-11)24(22,23)19-8-4-5-13(19)10-18-16(21)15(20)17-3/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYBQBVEUELEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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